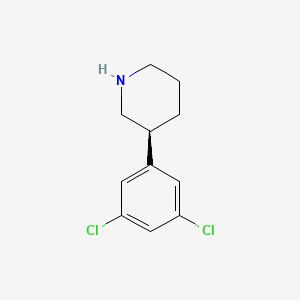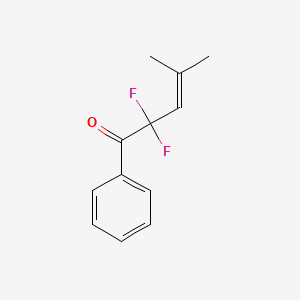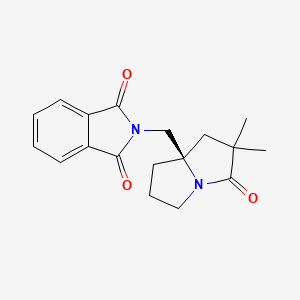
(R)-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoindoline Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Introduction of the Pyrrolizinyl Group: This step may involve the use of specific reagents and catalysts to introduce the pyrrolizinyl moiety.
Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Controlled Reaction Conditions: Such as temperature, pressure, and pH.
Purification Techniques: Including crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of isoindoline are often explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that lead to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline Derivatives: Compounds with similar core structures but different substituents.
Pyrrolizine Derivatives: Compounds with similar pyrrolizine moieties.
Uniqueness
®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H20N2O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[[(8R)-6,6-dimethyl-5-oxo-1,2,3,7-tetrahydropyrrolizin-8-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O3/c1-17(2)10-18(8-5-9-20(18)16(17)23)11-19-14(21)12-6-3-4-7-13(12)15(19)22/h3-4,6-7H,5,8-11H2,1-2H3/t18-/m1/s1 |
InChI-Schlüssel |
HAZFBBFUMBFYHQ-GOSISDBHSA-N |
Isomerische SMILES |
CC1(C[C@]2(CCCN2C1=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
Kanonische SMILES |
CC1(CC2(CCCN2C1=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







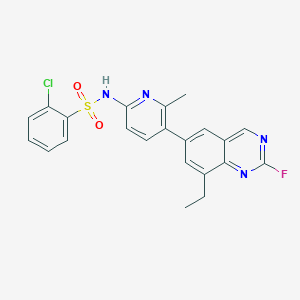

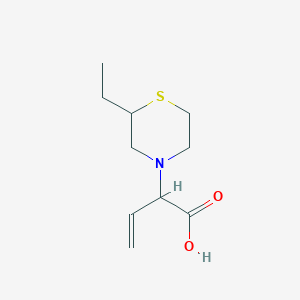
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)

